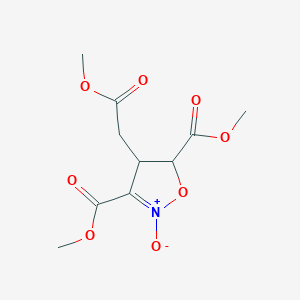
dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide
Descripción general
Descripción
Dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide involves the inhibition of certain enzymes that are crucial for the survival of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide in lab experiments include its high purity and high yield. Additionally, this compound has been found to have potential applications in various scientific fields, making it a versatile compound for research. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research involving dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide. One potential direction is to further explore its potential applications in the field of neuroscience. Additionally, research can be conducted to optimize the synthesis method of this compound to reduce its cost and make it more accessible for research. Furthermore, studies can be conducted to investigate the potential side effects of this compound and its long-term effects on the human body.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity and high yield of the product. This compound has been found to have antitumor and neuroprotective effects, and its mechanism of action involves the inhibition of certain enzymes crucial for cancer cell survival. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
Aplicaciones Científicas De Investigación
Dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide has potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been found to have antitumor activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
Propiedades
IUPAC Name |
dimethyl 4-(2-methoxy-2-oxoethyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO8/c1-16-6(12)4-5-7(9(13)17-2)11(15)19-8(5)10(14)18-3/h5,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOFMBBVFAZVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(O[N+](=C1C(=O)OC)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




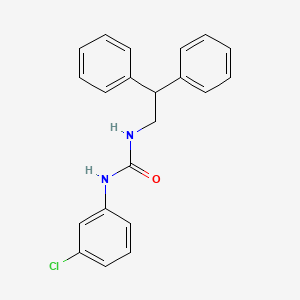
![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
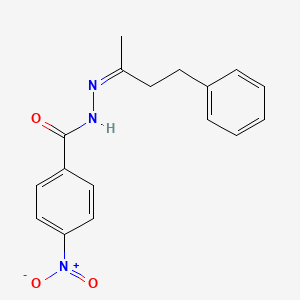
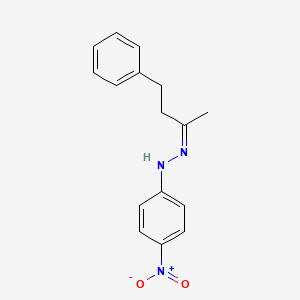
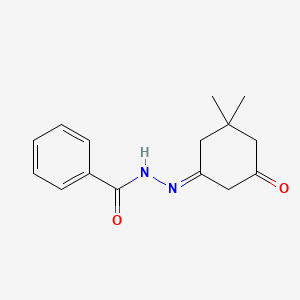
![4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828707.png)
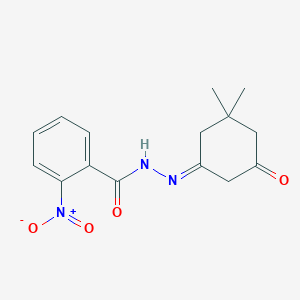

![5-(dimethylamino)-1-{5-[4-(dimethylamino)-1,3-butadien-1-yl]-2-furyl}-2,4-pentadien-1-one](/img/structure/B3828739.png)

![2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone](/img/structure/B3828755.png)
![3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione](/img/structure/B3828766.png)